molecular formula C6H4BBrClFO2 B2865935 3-Bromo-5-chloro-4-fluorophenylboronic acid CAS No. 2377608-50-7

3-Bromo-5-chloro-4-fluorophenylboronic acid

Cat. No.: B2865935
CAS No.: 2377608-50-7
M. Wt: 253.26
InChI Key: KKFYHRPFULAKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-chloro-4-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BBrClFO2 and a molecular weight of 253.26 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a phenyl ring, along with a boronic acid group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-fluorophenylboronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method includes the bromination, chlorination, and fluorination of phenylboronic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of protective groups and purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenylboronic acids.

    Coupling Reactions: Biaryl compounds are the major products.

    Oxidation and Reduction Reactions: Boronic esters and boranes are formed.

Scientific Research Applications

3-Bromo-5-chloro-4-fluorophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

    Biology: It is used in the development of boron-containing drugs and as a probe in biological assays.

    Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid group .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Bromo-5-chlorophenylboronic acid

Uniqueness

3-Bromo-5-chloro-4-fluorophenylboronic acid is unique due to the presence of three different halogen atoms on the phenyl ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .

Properties

IUPAC Name

(3-bromo-5-chloro-4-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrClFO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFYHRPFULAKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Br)F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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